4-(Phenylsulfonyl)isoxazol-5-amine
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Overview
Description
4-(Phenylsulfonyl)isoxazol-5-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)isoxazol-5-amine typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of substituted ketonitriles with hydroxylamine, leading to the formation of 3- and/or 5-aminoisoxazoles . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods utilize eco-friendly reagents and conditions to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isoxazole ring can undergo substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Phenylsulfonyl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of the sulfonyl group enhances its ability to interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Phenylsulfonyl)isoxazol-5-amine include other isoxazole derivatives such as:
- 3-(Phenylsulfonyl)isoxazol-5-amine
- 4-(Methylsulfonyl)isoxazol-5-amine
- 4-(Phenylsulfonyl)isoxazol-3-amine .
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which can lead to unique chemical and biological properties. The position of the sulfonyl group and the amine functionality can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H8N2O3S/c10-9-8(6-11-14-9)15(12,13)7-4-2-1-3-5-7/h1-6H,10H2 |
InChI Key |
JROHBYBXSBMFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(ON=C2)N |
Origin of Product |
United States |
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